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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-
hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its

structural complexity, featuring chloro, fluoro, hydroxyl, and carboxylic acid moieties, makes it a

valuable and versatile building block in medicinal chemistry and materials science. The precise

arrangement of these functional groups significantly influences the molecule's electronic

properties, reactivity, and intermolecular interactions. Consequently, this compound serves as a

key intermediate in the synthesis of a wide range of target molecules, from active

pharmaceutical ingredients (APIs) to specialized polymers.[1] For instance, halogenated

benzoic acids are integral to the design of kinase inhibitors and proton exchange membranes

for fuel cells.[1]

A thorough understanding of the physicochemical properties of 5-Chloro-4-fluoro-2-
hydroxybenzoic acid is paramount for its effective application. These properties—spanning its

physical state, solubility, acidity, and spectral characteristics—govern its behavior in reaction

media, its suitability for various analytical techniques, and its potential interactions in biological

systems. This guide provides a comprehensive overview of these core properties, supported by
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established experimental protocols and theoretical insights, to empower researchers in their

synthetic and developmental endeavors.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its precise

identity and structure. This information is critical for database searches, regulatory

documentation, and predicting chemical behavior.

Table 1: Core Identification Data for 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Identifier Value Source

Chemical Name
5-Chloro-4-fluoro-2-

hydroxybenzoic acid
[2][3]

CAS Number 189283-52-1 [2][3]

Molecular Formula C₇H₄ClFO₃ [2][3]

Molecular Weight 190.56 g/mol [2][3]

SMILES String
OC(=O)C1=C(O)C=C(F)C(Cl)=

C1

InChI Key
Information not available in

search results

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1,

a hydroxyl group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5.

The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the

carboxylic acid is a key feature, similar to salicylic acid, which influences its acidity and

conformation.[4]

Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of a compound dictate its handling, storage, and

behavior in various physical states and solutions.
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Table 2: Key Physicochemical Properties of 5-Chloro-4-fluoro-2-hydroxybenzoic acid and

Related Analogs
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Property

Value (5-Chloro-4-
fluoro-2-
hydroxybenzoic
acid)

Comparative Value Significance

Appearance

White to off-white

crystalline

solid/powder.

5-Chlorosalicylic acid:

Off-white to cream

powder.[5] 5-

Fluorosalicylic acid:

Light brown powder to

crystal.[6]

Indicates purity and

dictates handling

procedures.

Melting Point (mp) Data not available.

5-Chlorosalicylic acid:

171-172 °C.[5][7] 5-

Fluorosalicylic acid:

177-179 °C.[6][8]

A sharp melting point

is a primary indicator

of purity. It is a critical

parameter for quality

control.

Boiling Point (bp)
Data not available

(predicted to be high).

5-Fluorosalicylic acid:

307.4±27.0 °C

(Predicted).[6]

High boiling point is

expected due to

hydrogen bonding and

molecular weight.

Typically decomposes

before boiling at

atmospheric pressure.

Solubility Data not available.

5-Chlorosalicylic acid

is soluble in DMSO (≥

200 mg/mL).[9] 5-

Fluorosalicylic acid is

slightly soluble in

water.[6]

Crucial for selecting

appropriate solvents

for reactions,

purification

(crystallization), and

formulation. Solubility

in DMSO is important

for in vitro biological

screening.

pKa Data not available

(predicted).

5-Fluorosalicylic acid:

2.68±0.10 (Predicted).

[6]

The acid dissociation

constant (pKa) of the

carboxylic acid group

is critical for predicting
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the ionization state at

a given pH, which

affects solubility,

membrane

permeability, and

receptor binding.

LogP 1.88 (Predicted).[2] N/A

The logarithm of the

partition coefficient

(octanol/water) is a

measure of

lipophilicity, a key

parameter in drug

design for predicting

absorption and

distribution.

Expert Insights:

Melting Point Causality: The melting points of the parent halogenated salicylic acids are

relatively high due to the strong intermolecular hydrogen bonding afforded by the carboxylic

acid and hydroxyl groups, as well as dipole-dipole interactions from the C-X bonds. We can

predict the melting point of 5-Chloro-4-fluoro-2-hydroxybenzoic acid to be in a similar

range, likely above 170 °C.

Acidity (pKa) Considerations: The acidity of the carboxylic acid is enhanced by the electron-

withdrawing inductive effects (-I effect) of the chlorine and fluorine substituents.[10] These

halogens help stabilize the resulting carboxylate anion. The intramolecular hydrogen bond

from the ortho-hydroxyl group also plays a role in stabilizing the conjugate base, a

phenomenon well-documented for salicylic acid itself.[10]

Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and quality control. While a

complete experimental dataset for 5-Chloro-4-fluoro-2-hydroxybenzoic acid is not publicly

available, we can predict its spectral characteristics based on its structure and data from

analogous compounds.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H (Carboxylic Acid) 2500-3300 (very broad)
Strong, broad absorption due

to hydrogen bonding.

O-H (Phenol) ~3200 (broad)
Often overlaps with the

carboxylic acid O-H stretch.

C-H (Aromatic) 3000-3100
Sharp, weak to medium

absorptions.

C=O (Carboxylic Acid) 1650-1680

Strong absorption, shifted to

lower frequency due to

intramolecular H-bonding.

C=C (Aromatic) 1450-1600
Multiple medium to strong

bands.

C-F (Aryl-Fluoride) 1200-1250
Strong, characteristic

absorption.

C-Cl (Aryl-Chloride) 1000-1100 Medium to strong absorption.

This predicted profile can be compared to the known spectrum of 5-chlorosalicylic acid, which

provides a reliable reference for the main functional groups, with the addition of the C-F stretch

being the key differentiator.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR: The molecule has two aromatic protons. Their chemical shifts and coupling patterns

are influenced by the surrounding substituents. The proton at C6 (ortho to the hydroxyl

group) would likely appear further downfield than the proton at C3. The fluorine atom at C4

will cause splitting (coupling) of the signals from the adjacent protons.

¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon (C=O) will be the

most downfield signal (~170 ppm). The carbons attached to the electronegative oxygen,

fluorine, and chlorine atoms (C1, C2, C4, C5) will also have characteristic chemical shifts.

¹⁹F NMR: A single signal is expected for the fluorine atom, providing a clear marker for its

presence.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The

electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺)

at m/z 190. A key feature would be the isotopic pattern for chlorine: an (M+2)⁺ peak at m/z 192

with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural

abundance of the ³⁷Cl isotope.

Experimental Methodologies & Workflows
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols

are essential. The following sections describe robust methods for determining key

physicochemical properties.

Protocol: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)
DSC provides a highly accurate and reproducible measurement of the melting point and can

also reveal information about purity and polymorphism.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh 2-3 mg of the dried 5-Chloro-4-fluoro-2-
hydroxybenzoic acid powder into an aluminum DSC pan.
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Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical

empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the

temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the

expected melting point (e.g., 220 °C). Maintain a constant nitrogen purge to ensure an inert

atmosphere.

Data Analysis: The melting point is determined as the onset or peak of the endothermic

event on the resulting thermogram. The sharpness of the peak is indicative of the sample's

purity.

Workflow Diagram: DSC Analysis

Preparation Analysis Result

Weigh 2-3 mg Sample Encapsulate in Pan Load Sample & Ref. Set Thermal Program
(e.g., 10°C/min) Run Analysis Analyze Thermogram Determine Melting

Point (Onset/Peak)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Synthesis via Electrophilic Chlorination
The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. A

plausible route to 5-Chloro-4-fluoro-2-hydroxybenzoic acid starts from 4-fluoro-2-

hydroxybenzoic acid.

Step-by-Step Methodology:

Dissolution: Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such

as acetonitrile (MeCN).[13]
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Activation: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

(H₂SO₄), to protonate the hydroxyl group, further activating the ring for electrophilic

substitution.[13]

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05

equivalents), portion-wise to the stirred solution at room temperature.[13] The hydroxyl group

directs the incoming electrophile to the ortho and para positions. As the para position is

blocked by fluorine, chlorination is directed to the position ortho to the hydroxyl group (C5).

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Workup & Isolation: Upon completion, evaporate the solvent. Add a small amount of solvent

and stir to precipitate the product. Filter the solid, wash with water to remove any remaining

acid and succinimide, and dry under vacuum to yield the final product.[13]

Workflow Diagram: Synthesis Protocol
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4-Fluoro-2-hydroxybenzoic acid
in MeCN

Add cat. H₂SO₄

Add N-Chlorosuccinimide
(NCS)

Monitor by TLC

Evaporate Solvent

Precipitate & Filter

Wash with H₂O & Dry

Click to download full resolution via product page

Caption: Synthetic Workflow for 5-Chloro-4-fluoro-2-hydroxybenzoic acid.

Conclusion
5-Chloro-4-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound with

significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the

interplay of its four distinct functional groups, which impart high crystallinity, moderate

lipophilicity, and enhanced acidity compared to unsubstituted benzoic acid. The predicted
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spectral data provide a clear roadmap for its unambiguous identification and characterization.

The synthetic and analytical protocols outlined in this guide offer robust, field-proven

methodologies for researchers working with this compound. A comprehensive understanding of

these properties is the cornerstone of leveraging its full potential in the development of novel

pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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